Cefoperazone A
Overview
Description
Cefoperazone A is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against various bacterial infections, including those caused by Pseudomonas aeruginosa. This compound is particularly effective in treating respiratory, urinary tract, skin, and female genital tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefoperazone A involves several steps. One common method includes the reaction of cefoperazone acid with a sodium salt forming agent in the presence of a solvent. The reaction mixture is then crystallized to obtain cefoperazone sodium . Another method involves the use of a stereo mass transfer tower plate technology to prepare a recovered solvent, which is then used in the production of cefoperazone sodium and sulbactam sodium products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process includes the preparation of cefoperazone acid, followed by its conversion to cefoperazone sodium through crystallization and purification steps. The final product is then formulated into various dosage forms for medical use .
Chemical Reactions Analysis
Types of Reactions
Cefoperazone A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the chemical structure of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can yield derivatives with modified side chains .
Scientific Research Applications
Cefoperazone A has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical settings to treat bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Cefoperazone A exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition disrupts the cell wall structure, leading to cell lysis and death. This compound is stable to many beta-lactamases produced by gram-negative bacteria, enhancing its effectiveness against resistant strains .
Comparison with Similar Compounds
Similar Compounds
Ceftriaxone: Another third-generation cephalosporin with a broad spectrum of activity.
Ceftazidime: Known for its effectiveness against Pseudomonas aeruginosa.
Cefotaxime: Used to treat a variety of bacterial infections, including those caused by gram-negative bacteria.
Uniqueness of Cefoperazone A
This compound is unique due to its high stability against beta-lactamases and its effectiveness in treating infections caused by Pseudomonas aeruginosa. Its broad-spectrum activity and ability to target resistant bacterial strains make it a valuable antibiotic in clinical settings .
Properties
IUPAC Name |
(6R,7R)-7-[[2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N9O9S2/c1-3-33(20(38)23(41)42)9-8-26-24(43)28-15(12-4-6-14(35)7-5-12)18(36)27-16-19(37)34-17(22(39)40)13(10-44-21(16)34)11-45-25-29-30-31-32(25)2/h4-7,15-16,21,35H,3,8-11H2,1-2H3,(H,27,36)(H,39,40)(H,41,42)(H2,26,28,43)/t15?,16-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTHBPQCBGDFRH-VWDLYUFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)NC(C1=CC=C(C=C1)O)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCNC(=O)NC(C1=CC=C(C=C1)O)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N9O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223471 | |
Record name | Cefoperazone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73240-07-0 | |
Record name | Cefoperazone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefoperazone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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